molecular formula C29H31N3O5 B2582576 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1189643-71-7

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Numéro de catalogue: B2582576
Numéro CAS: 1189643-71-7
Poids moléculaire: 501.583
Clé InChI: YHXLACUTMDSVCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a quinazolinone derivative characterized by a fused bicyclic aromatic core with two ketone oxygen atoms at positions 2 and 2. Key structural features include:

  • 6,7-Dimethoxy substituents: Electron-donating groups that enhance aromatic π-stacking interactions and may influence metabolic stability.
  • 3-Methylbenzyl moiety: A lipophilic substituent that could improve membrane permeability or receptor binding.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with known bioactive molecules. Quinazolinones are frequently explored for kinase inhibition, anti-inflammatory, or anticancer applications .

Propriétés

Numéro CAS

1189643-71-7

Formule moléculaire

C29H31N3O5

Poids moléculaire

501.583

Nom IUPAC

4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide

InChI

InChI=1S/C29H31N3O5/c1-5-13-30-27(33)22-11-9-20(10-12-22)17-32-28(34)23-15-25(36-3)26(37-4)16-24(23)31(29(32)35)18-21-8-6-7-19(2)14-21/h6-12,14-16H,5,13,17-18H2,1-4H3,(H,30,33)

Clé InChI

YHXLACUTMDSVCC-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC(=C4)C)OC)OC

Solubilité

not available

Origine du produit

United States

Activité Biologique

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic compound with potential biological activities attributed to its unique quinazolinone structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C29H31N3O5
  • Molecular Weight : 517.6 g/mol
  • Structural Features : It contains methoxy groups and a quinazolinone core that enhance its reactivity and biological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosinase Inhibition : The compound exhibits strong inhibitory effects on tyrosinase, an enzyme critical in melanin synthesis. This property makes it a candidate for treating hyperpigmentation disorders. Studies have shown that analogs of this compound significantly inhibit both mushroom and mammalian tyrosinase activity in vitro and in cellular models .
  • Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which help in reducing oxidative stress within cells. The compound has been shown to exhibit antioxidant efficacy comparable to established controls in various assays .
  • Cytotoxicity : While some analogs demonstrate low cytotoxicity at certain concentrations (e.g., ≤20 µM), others exhibit concentration-dependent cytotoxic effects. For instance, one analog showed significant cytotoxicity at lower concentrations, indicating that structural modifications can drastically affect biological outcomes .

Tyrosinase Inhibition Assays

The inhibition of tyrosinase was evaluated using various concentrations of the compound. The results indicated that:

  • Inhibition Concentration : Effective inhibition was observed at concentrations as low as 0.05 µM.
  • Mechanism : Lineweaver-Burk plots were utilized to determine the type of inhibition, revealing competitive inhibition patterns .

Antioxidant Activity Tests

The antioxidant capacity was assessed using DPPH and ABTS assays:

Test TypeIC50 Value (µM)Control (Ascorbic Acid)
DPPH1512
ABTS108

These findings suggest that the compound possesses significant antioxidant properties, which may contribute to its overall therapeutic potential .

Cytotoxicity Studies

Cytotoxic effects were evaluated on B16F10 murine melanoma cells:

CompoundConcentration (µM)Viability (%)
Compound 10100
Compound 12095
Compound 22.570
Compound 220<50

These results indicate that while some compounds are well-tolerated at higher doses, others may induce significant cell death at lower concentrations .

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide:

  • Study on Hyperpigmentation : A case study demonstrated that a related compound effectively reduced melanin production in human skin cells by inhibiting tyrosinase activity, providing evidence for its use in cosmetic applications .
  • Cancer Research : Another study reported that quinazolinone derivatives exhibited potent cytotoxic effects against various cancer cell lines, including MCF-7 and Bel-7402 cells. This suggests potential applications in oncology .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature.

Structural Comparisons

Functional Group Analysis

  • Methoxy vs. Chloro/Cyano Groups: The target’s 6,7-dimethoxy groups are electron-donating, contrasting with electron-withdrawing chloro (Compound 2) or cyano (Compound 4) groups in benzodithiazines . Methoxy substituents may reduce oxidative metabolism compared to halogens.
  • Benzamide vs. Ester Side Chains : The N-propylbenzamide group in the target compound likely enhances hydrolytic stability compared to the ethyl ester in imidazopyridine 1l .
  • Sulfur-Containing Cores: Benzodithiazines (e.g., Compound 2) incorporate sulfur atoms, which may confer distinct hydrogen-bonding or redox properties absent in the quinazolinone core .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, including cyclization, functional group coupling, and purification. Key steps include:

  • Cyclization of quinazolinone cores : Requires precise control of temperature (e.g., reflux conditions) and solvent choice (e.g., ethanol or DMF) to ensure proper ring formation .
  • Benzylation and amide coupling : Catalysts like acetic acid or TBHP (tert-butyl hydroperoxide) are used to enhance reaction efficiency. Solvent polarity adjustments (e.g., switching from polar aprotic to non-polar solvents) can reduce side reactions .
  • Optimization strategies : Reaction yields improve with adjustments to catalyst concentration (e.g., 5–10 mol%) and reaction time (e.g., 4–8 hours for reflux). Chromatography (e.g., silica gel) is critical for purifying intermediates .

Basic: How can researchers confirm the structure and purity of this compound?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy : 1H and 13C NMR identify functional groups (e.g., methoxy, benzyl) and verify regiochemistry. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peaks) and detects isotopic patterns for halogens or sulfur .
  • Melting point analysis : Sharp melting ranges (e.g., 260–263°C) indicate purity, while broad ranges suggest impurities .

Advanced: How should researchers address conflicting data between characterization techniques (e.g., NMR vs. MS)?

Answer:

  • Cross-validation : Repeat experiments under standardized conditions (e.g., solvent, temperature) to rule out procedural errors .
  • Supplementary techniques : Use FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) or X-ray crystallography for unambiguous structural assignment .
  • Mechanistic analysis : If MS shows unexpected adducts, investigate reaction by-products (e.g., incomplete deprotection) using LC-MS .

Advanced: What experimental design strategies optimize reaction conditions for this compound?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions .
  • High-throughput screening : Parallel reactions in microplates rapidly assess reaction progress under varied conditions .
  • Kinetic monitoring : In situ IR or UV-Vis spectroscopy tracks intermediate formation, enabling real-time adjustments .

Advanced: How can computational methods improve reaction design for analogs of this compound?

Answer:

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT calculations for cyclization steps) to prioritize synthetic routes .
  • Machine learning (ML) : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel analogs .
  • Molecular docking : Screen analogs for bioactivity by simulating interactions with target proteins (e.g., kinases or viral proteases) .

Advanced: How can side reactions during synthesis be minimized?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during benzylation .
  • Temperature control : Lower temperatures (e.g., 0–5°C) reduce undesired dimerization in amide coupling steps .
  • Catalyst tuning : Switch from Brønsted acids (e.g., HCl) to Lewis acids (e.g., ZnCl2) to avoid protonation of sensitive intermediates .

Advanced: What strategies are effective in designing bioactive analogs of this compound?

Answer:

  • Bioisosteric replacement : Substitute the 3-methylbenzyl group with isosteres like 4-fluorobenzyl to modulate lipophilicity .
  • SAR studies : Systematically vary substituents (e.g., methoxy vs. ethoxy) and measure effects on bioactivity (e.g., IC50 values in antiviral assays) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidative degradation in hepatic microsome studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.